L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of CI-922 involves the reaction of 3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid with 1H-tetrazole-5-amine in the presence of a coupling agent. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like triethylamine. The product is then purified through recrystallization .
Industrial production methods for CI-922 are not widely documented, but the synthesis would likely involve similar steps with optimization for large-scale production, including the use of automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
CI-922 undergoes several types of chemical reactions, including:
Oxidation: CI-922 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of various reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CI-922 has been extensively studied for its antiallergy properties. It is a potent inhibitor of 5-hydroxyeicosatetraenoic acid and leukotriene B4 formation in human leukocytes, making it a valuable compound in the study of allergic reactions and inflammation . Additionally, CI-922 has shown potential in protecting reperfused ischemic myocardium by inhibiting neutrophil activation, suggesting its use in cardiovascular research .
In the field of chemistry, CI-922 serves as a model compound for studying the synthesis and reactivity of furoindole derivatives. In biology and medicine, its role as an inhibitor of leukocyte activation makes it a candidate for developing new antiallergy and anti-inflammatory drugs. Industrial applications may include its use in the development of pharmaceuticals targeting allergic and inflammatory conditions.
Mechanism of Action
CI-922 exerts its effects by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid to leukotrienes. Leukotrienes are mediators of immediate hypersensitivity reactions and inflammation. By inhibiting this pathway, CI-922 reduces the formation of pro-inflammatory leukotrienes, thereby exerting its antiallergy and anti-inflammatory effects .
The molecular targets of CI-922 include 5-lipoxygenase and other enzymes involved in the arachidonic acid metabolism pathway. The compound’s inhibition of leukocyte activation further contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
CI-922 is unique in its selective inhibition of 5-hydroxyeicosatetraenoic acid and leukotriene B4 formation. Similar compounds include:
Proxicromil: Another antiallergy compound, but CI-922 is about fourfold more potent.
Indomethacin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase, but CI-922 is more selective for the lipoxygenase pathway.
Nordihydroguaiaretic acid: A natural antioxidant and lipoxygenase inhibitor, with CI-922 showing similar potency in leukotriene inhibition.
CI-922’s uniqueness lies in its high potency and selectivity for the 5-lipoxygenase pathway, making it a valuable compound for studying and potentially treating allergic and inflammatory conditions.
Properties
CAS No. |
97958-08-2 |
---|---|
Molecular Formula |
C26H30N10O6 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H16N6O4.C6H14N4O2/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10H,1-2H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
OLFPNWJCEUTPNJ-VWMHFEHESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,7-dimethoxy-4-phenyl-N-(1H-tetrazol-5-yl)-4H-furo-(3,2-b)-indole-2-carboxamide 1-arginate CI 922 CI-922 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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